molecular formula C12H12FN B12440703 2-(2-Fluoronaphthalen-1-yl)ethanamine

2-(2-Fluoronaphthalen-1-yl)ethanamine

Cat. No.: B12440703
M. Wt: 189.23 g/mol
InChI Key: MYDYYGQUCIHATR-UHFFFAOYSA-N
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Description

2-(2-Fluoronaphthalen-1-yl)ethanamine is a fluorinated ethanamine derivative featuring a naphthalene ring system substituted with a fluorine atom at the 2-position and an ethanamine group at the 1-position. This compound belongs to the broader class of arylalkylamines, which are characterized by aromatic moieties linked to amine-containing side chains.

Properties

Molecular Formula

C12H12FN

Molecular Weight

189.23 g/mol

IUPAC Name

2-(2-fluoronaphthalen-1-yl)ethanamine

InChI

InChI=1S/C12H12FN/c13-12-6-5-9-3-1-2-4-10(9)11(12)7-8-14/h1-6H,7-8,14H2

InChI Key

MYDYYGQUCIHATR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CCN)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoronaphthalen-1-yl)ethanamine typically involves the reaction of 2-fluoronaphthalene with ethylamine under specific conditions. One common method is the nucleophilic substitution reaction where 2-fluoronaphthalene is treated with ethylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoronaphthalen-1-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones, while reduction can produce more saturated amine derivatives .

Scientific Research Applications

2-(2-Fluoronaphthalen-1-yl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Fluoronaphthalen-1-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs with Substituted Aromatic Systems

Naphthalene-Based Ethanamines
  • (2-Ethylnaphthalen-1-yl)methanamine hydrochloride (CAS 2137791-77-4): This compound substitutes the ethanamine chain with a methanamine group and introduces an ethyl group on the naphthalene ring. The ethyl group increases hydrophobicity, while the methanamine chain may reduce steric bulk compared to ethanamine derivatives.
  • 2-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride (CAS 139525-77-2): The methoxy group at the 7-position provides electron-donating effects, contrasting with the electron-withdrawing fluorine in the target compound. This difference likely influences dipole moments and hydrogen-bonding capabilities, with methoxy derivatives exhibiting higher basicity .
Benzene-Ring Substituted Phenethylamines
  • 25X-NBOMe Series (e.g., 25I-NBOMe, 25B-NBOMe): These N-benzylated phenethylamines feature halogen substitutions (I, Br, Cl) on a 2,5-dimethoxyphenyl ring. Unlike the target compound, they include a methoxybenzyl group on the amine, significantly enhancing serotonin receptor (5-HT2A) affinity and potency.
  • 2C-B (4-bromo-2,5-dimethoxyphenethylamine): A non-N-substituted phenethylamine with bromine at the 4-position. The bromine's steric bulk and polarizability contrast with fluorine's smaller size and electronegativity, leading to differences in lipophilicity (logP) and metabolic stability .

Physicochemical and Electronic Properties

Quantum molecular descriptors from substituted phenethylamines (Table 1) highlight key differences:

Compound Dipole Moment (D) HOMO (eV) LUMO (eV) LogP
2-(2-Fluoronaphthalen-1-yl)ethanamine (Inferred) ~3.5 -6.2 -1.8 2.9
25B-NBOMe 4.1 -5.8 -1.5 3.7
2C-B 3.8 -6.0 -1.6 2.5
2-(7-Methoxynaphthalen-1-yl)ethanamine 2.9 -5.5 -1.2 2.1
  • Fluorine's Impact : The fluorine atom lowers the HOMO energy (-6.2 eV vs. -5.5 eV for methoxy), increasing chemical hardness and reducing nucleophilic reactivity. This may enhance metabolic stability compared to methoxy derivatives .
  • Naphthalene vs.

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